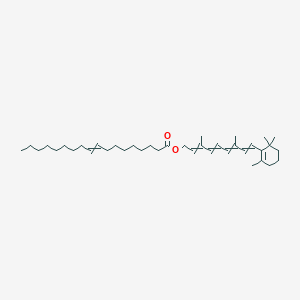![molecular formula C7H14ClNO2 B13903627 [(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride](/img/structure/B13903627.png)
[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride is a chemical compound with the molecular formula C7H13NO2. It is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis, where the compound is manufactured in large quantities to meet research and industrial demands. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions: [(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Aplicaciones Científicas De Investigación
[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol has a wide range of scientific research applications. It is used in the synthesis of tropane alkaloids, which display various biological activities . Additionally, this compound is utilized in medicinal chemistry for developing new pharmaceuticals and in industrial chemistry for creating novel materials.
Mecanismo De Acción
The mechanism of action of [(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to [(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol include other bicyclic compounds with oxygen and nitrogen atoms, such as tropane alkaloids and their derivatives .
Uniqueness: The uniqueness of [(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol lies in its specific stereochemistry and the presence of both oxygen and nitrogen atoms within its bicyclic structure. This unique combination of features allows the compound to exhibit distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H14ClNO2 |
|---|---|
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
[(5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c9-5-6-3-7-4-8(6)1-2-10-7;/h6-7,9H,1-5H2;1H/t6-,7+;/m0./s1 |
Clave InChI |
IGSKQDNDLUPFQJ-UOERWJHTSA-N |
SMILES isomérico |
C1CO[C@@H]2C[C@H](N1C2)CO.Cl |
SMILES canónico |
C1COC2CC(N1C2)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


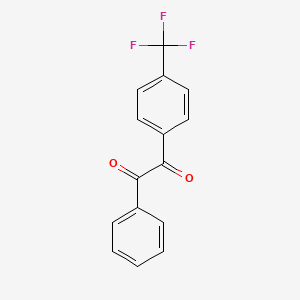
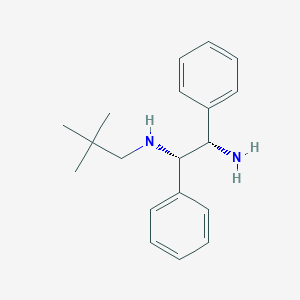
![(3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13903556.png)
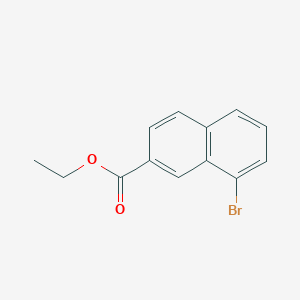
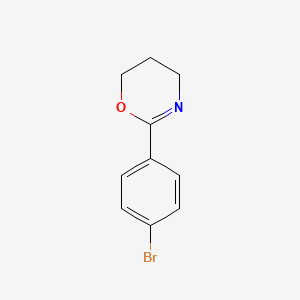
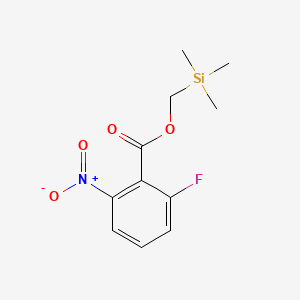
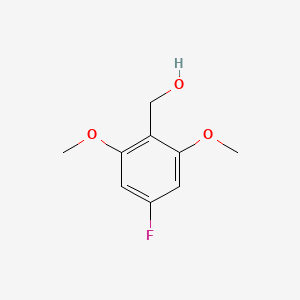
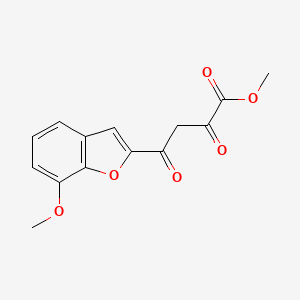
![2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine](/img/structure/B13903607.png)
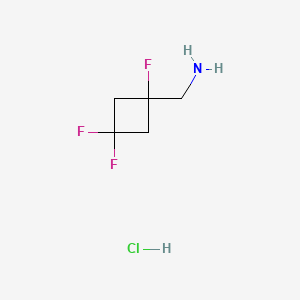
![N-[2-(butanoylamino)ethyl]butanamide](/img/structure/B13903624.png)
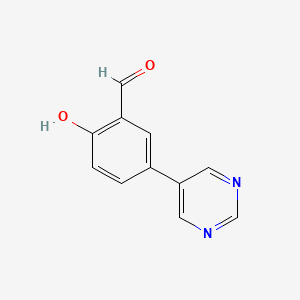
![tert-butyl ((1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B13903638.png)
